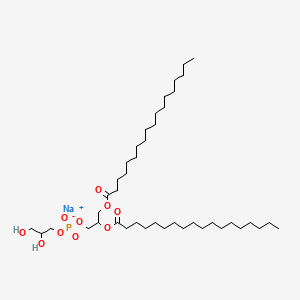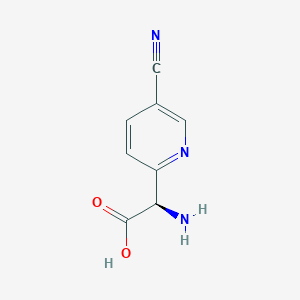
Mpeg-dspe
Descripción general
Descripción
Methoxy-polyethylene glycol distearoylphosphoethanolamine (Mpeg-dspe) is an amphiphilic compound widely used in the field of drug delivery and nanotechnology. It consists of a hydrophilic polyethylene glycol (PEG) chain attached to a hydrophobic distearoylphosphoethanolamine (DSPE) moiety. This unique structure allows this compound to form micelles and liposomes, which are essential for encapsulating and delivering therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mpeg-dspe is typically synthesized through a conjugation reaction between methoxy-polyethylene glycol and distearoylphosphoethanolamine. The process involves the following steps:
Activation of Methoxy-polyethylene glycol: Methoxy-polyethylene glycol is activated using a coupling agent such as N-hydroxysuccinimide (NHS) or dicyclohexylcarbodiimide (DCC).
Conjugation with Distearoylphosphoethanolamine: The activated methoxy-polyethylene glycol is then reacted with distearoylphosphoethanolamine under mild conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Mpeg-dspe primarily undergoes the following types of reactions:
Substitution Reactions: The PEG chain can be modified through substitution reactions to introduce various functional groups.
Oxidation and Reduction: The PEG moiety can undergo oxidation and reduction reactions, although these are less common in practical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions include modified PEG derivatives and functionalized this compound compounds, which can be tailored for specific applications .
Aplicaciones Científicas De Investigación
Mpeg-dspe has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Drug Delivery: This compound is used to form liposomes and micelles that encapsulate drugs, enhancing their solubility, stability, and bioavailability.
Nanotechnology: It is employed in the synthesis of nanoparticles for targeted drug delivery and imaging.
Biocompatibility Studies: This compound is used to improve the biocompatibility of various materials, making them suitable for medical implants and devices.
Cancer Therapy: It is utilized in the formulation of chemotherapeutic agents to reduce toxicity and improve therapeutic efficacy.
Mecanismo De Acción
Mpeg-dspe exerts its effects through the formation of micelles and liposomes, which encapsulate therapeutic agents and protect them from degradation. The PEG moiety provides steric stabilization, preventing recognition and clearance by the mononuclear phagocyte system. This results in prolonged circulation time and enhanced delivery to target tissues .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoglycerol (DSPG): Similar to Mpeg-dspe, DSPG is used in the formation of liposomes and micelles.
Hydrogenated Soya Phosphatidylcholine (HSPC): Another lipid used in liposome formulation, offering stability and biocompatibility.
Uniqueness of this compound
This compound stands out due to its unique combination of hydrophilic and hydrophobic properties, which allows for the efficient formation of stable micelles and liposomes. Its PEG moiety provides excellent steric stabilization, making it highly effective in drug delivery applications .
Propiedades
IUPAC Name |
sodium;2,3-dihydroxypropyl 2,3-di(octadecanoyloxy)propyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQYZBDRJZVSJE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NaO10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mpeg-dspe is an amphiphilic molecule, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. The polyethylene glycol (PEG) chain provides the hydrophilic character, while the distearoylphosphatidylethanolamine (DSPE) portion contributes to the hydrophobic nature. This unique characteristic allows this compound to self-assemble into micelles in aqueous solutions, with the hydrophobic drug molecules encapsulated within the hydrophobic core and the hydrophilic PEG chains forming the outer shell. [, ] This encapsulation shields the drug from the external environment, improving its solubility and stability in aqueous media, and enabling its delivery to target sites.
A: this compound is commonly incorporated into liposomal formulations to enhance their stability and circulation time in vivo. The hydrophilic PEG chains on the liposome surface create a steric barrier that hinders interactions with blood components and reduces uptake by the reticuloendothelial system (RES), leading to prolonged circulation and improved drug delivery to target tissues. [, ]
A: Yes, this compound can be conjugated with targeting ligands, such as folate or peptides, to enhance drug delivery to specific cells or tissues. For instance, folate-conjugated this compound micelles have been explored for targeted delivery of anticancer drugs to tumor cells overexpressing folate receptors. [, , ] Similarly, peptide-modified this compound micelles have shown promise in delivering drugs to specific receptors overexpressed on cancer cells. []
A: this compound-based formulations, like liposomes and micelles, exhibit good stability under various storage conditions. Lyophilization with suitable cryoprotectants, such as sucrose, further enhances their shelf life. [, ]
A: Factors like temperature, pH, ionic strength, and the presence of enzymes can impact the stability of this compound formulations. Optimization of these parameters during formulation development is crucial to ensure long-term stability and therapeutic efficacy. [, ]
A: In vitro studies evaluating this compound-based systems often involve cell culture models to assess drug release profiles, cellular uptake, cytotoxicity, and targeting efficiency. [, , ] For instance, fluorescence microscopy has been used to investigate the cellular uptake of fluorescently labeled this compound micelles. [, ]
A: In vivo studies utilizing this compound formulations often employ animal models to evaluate pharmacokinetic parameters, biodistribution, tumor targeting, and therapeutic efficacy. [, ] For example, studies in mice have demonstrated enhanced antitumor activity of paclitaxel and doxorubicin when encapsulated in this compound-based delivery systems. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2R)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3067509.png)

![3,8-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B3067522.png)
![(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B3067560.png)
![9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-](/img/structure/B3067564.png)
![1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067567.png)


